![molecular formula C21H18N2O4 B2801754 1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione CAS No. 17655-94-6](/img/structure/B2801754.png)
1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
A new mannich base 1-[(2,5-dioxopyrrolidin-1-yl)(phenyl)methyl] thiourea has been synthesized by the direct condensation of thiourea, succinimide, and benzaldehyde . The structure of this mannich base has been elucidated on the basis of micro elemental analysis, IR, 1H NMR, 13C NMR, Mass, and UV–Visible Techniques .Molecular Structure Analysis
The crystal structure of the title compound C12H13N3O2S was determined . It crystallizes in the monoclinic system, space group P21/c with a = 10.8234 (7) Å, b = 6.0355 (5) Å, c = 19.3692 (14) Å, β = 100.540 (3)°, Z = 4 and V = 1243.94 (16) Å3 . The structure was solved by the full-matrix least squares on F2 and had a refined R value of 0.0465 for 1,964 observed reflections .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .Aplicaciones Científicas De Investigación
Drug Discovery
The compound is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Treatment of Autoimmune Diseases
The compound has potential applications in the treatment of autoimmune diseases. For instance, cis-3,4-diphenylpyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Synthesis of Thiourea Derivatives
The compound can be used in the synthesis of thiourea derivatives. Thiourea has a wide range of uses, including the production and modification of textile and dyeing auxiliaries, the leaching of ores, and the production of pharmaceuticals .
Production of Bioactive Compounds
The compound can be used to produce bioactive compounds. For example, 2,5-dimethylpyrrole enhanced the cell-specific productivity when used as an additive in batch cultures .
DNA Binding and Cleavage Studies
The compound can be used in DNA binding and cleavage studies. For instance, a novel Mannich base ligand 1-(2,5-dioxopyrrolidin-1-yl)(4-hydroxy phenyl)methyl)thiourea and its Manganese (II) and Cobalt (II) complexes have been synthesized and characterized .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various research applications.
Mecanismo De Acción
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLSPSJTBPMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[4-(2,5-Dioxopyrrolidin-1-YL)phenyl]methyl}phenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)


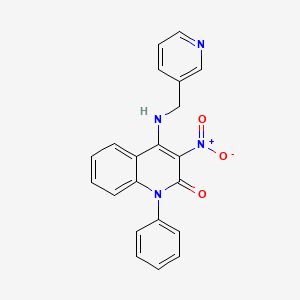

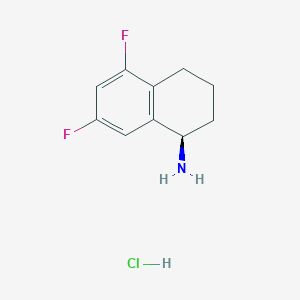
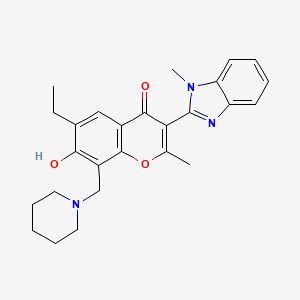
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
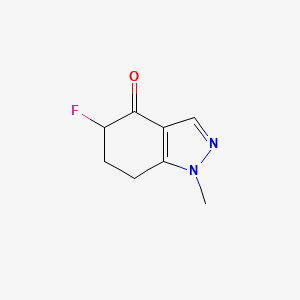
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)
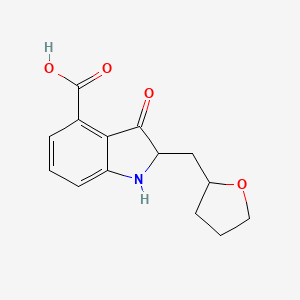
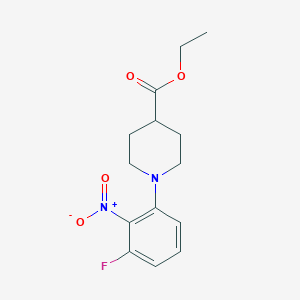
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)
